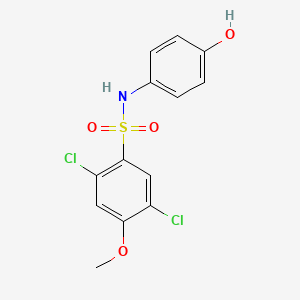

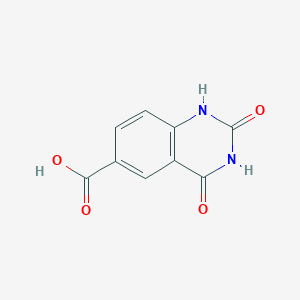

![molecular formula C23H26FN3O3S B2773126 N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 714263-37-3](/img/structure/B2773126.png)

N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as fluorinated pyrazoles, has been reported. The synthesis typically involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide” are not explicitly mentioned in the retrieved sources .Applications De Recherche Scientifique

Catalytic Behaviour and Synthesis

- Ruthenium complexes containing bis(pyrazol-1-yl)methane ligands, including variants with different phenyl groups, have been synthesized and analyzed for their catalytic behavior in the transfer hydrogenation of ketones (Carrión et al., 2007).

- Studies have been conducted on the synthesis and spectral properties of monosubstituted 1,3,5-triphenyl-2-pyrazolines, which include similar compounds, and their effects on absorption and fluorescence properties (Rivett et al., 1979).

Chemical Properties and Ligand Behavior

- A new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis has been introduced, including N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, which is effective in alkylzinc additions to aldehydes (Wipf & Wang, 2002).

- The impact of the methanesulfonamide group on COX-2 inhibitory activity in 1,5-diarylpyrazole compounds has been described, highlighting the significance of its placement on the benzyl carbon atom (Singh et al., 2004).

Catalysis and Functionalization

- C-scorpionate complexes, including tris(pyrazol-1yl)methanes, have been used as catalysts for various industrially significant reactions, including the oxidation of alkanes, alkenes, and alcohols, as well as carbon dioxide reduction (Martins, 2019).

- The synthesis and NMR spectroscopy of poly(pyrazol-1-yl)alkane ligands have been explored, which are increasingly used in coordination chemistry (Byers et al., 1992).

Application in Organic Synthesis

- N-halosulfonamide, including derivatives such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide, has been used for the synthesis of novel 9-aryl-9H-2,4,5,7-tetramethyl-diuracilopyrans, indicating the versatility of these compounds in organic synthesis (Ghorbani‐Vaghei et al., 2014).

Miscellaneous Studies

- Studies have been conducted on the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, indicating their potential as chemoselective N-acylation reagents (Kondo et al., 2000).

- Research on the conformations and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provides insights into the structural behavior of similar compounds in various solvents (Sterkhova et al., 2014).

Propriétés

IUPAC Name |

N-[4-[2-(cyclohexanecarbonyl)-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3S/c1-31(29,30)26-20-12-10-16(11-13-20)21-15-22(18-8-5-9-19(24)14-18)27(25-21)23(28)17-6-3-2-4-7-17/h5,8-14,17,22,26H,2-4,6-7,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOOOUJCBSESEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[1-cyclohexanecarbonyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2773043.png)

![4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2773046.png)

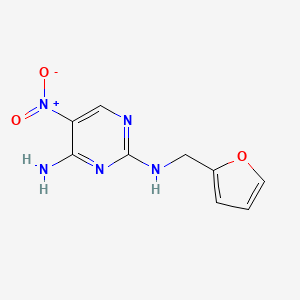

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2773050.png)

![5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2773054.png)

![3-bromo-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2773055.png)

![ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2773061.png)

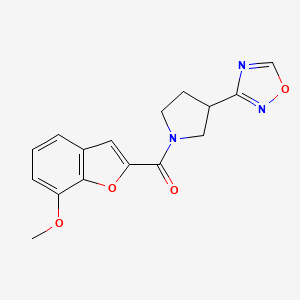

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773066.png)